2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[2,1-b]thiazole derivatives are compounds of interest in medicinal chemistry due to their wide range of biological activities . They have been studied for their potential as anticancer and antimycobacterial agents .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives often involves the use of thiourea, acetone, and various benzoyl bromides . In one study, a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues were designed and synthesized in combination with piperazine and various 1,2,3 triazoles .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
The compound has demonstrated promising antimycobacterial properties. Researchers have synthesized novel derivatives of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides. Among these, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 displayed potent activity against Mycobacterium tuberculosis (Mtb) H37Ra, with an IC90 of 7.05 μM and an IC50 of 2.32 μM. Importantly, it exhibited no acute cellular toxicity toward the MRC-5 lung fibroblast cell line .
Antiviral Activity
Although less explored, the compound’s antiviral potential is worth investigating. For instance, derivatives of 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one have been synthesized, and their effects on cell viability and viral replication studied .
Pantothenate Synthetase Inhibition
Molecular docking and dynamics studies revealed that the most active compounds (such as IT06 and IT10) interact with the target protein Pantothenate synthetase of Mtb. Understanding their binding patterns and stability can guide further drug development .
Wirkmechanismus
Target of Action
The compound, also known as 2-(benzylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide, has been found to target Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) and BRAF , an important component of the MAPK cascade . These targets play crucial roles in the survival and proliferation of their respective organisms.
Mode of Action
The compound interacts with its targets, leading to inhibition of their activity. In the case of Mtb, it selectively inhibits the growth of the bacteria . For BRAF, it inhibits the hyperactivation of the MAPK pathway, which is often seen in many types of cancer .
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. In Mtb, it disrupts the synthesis of pantothenate, a precursor for Coenzyme A, which is essential for the bacteria’s survival . In cancer cells, it inhibits the MAPK pathway, thereby controlling unregulated cellular growth .
Result of Action
The compound’s action leads to the inhibition of Mtb growth and the control of unregulated cellular growth in cancer cells . This suggests potential applications in the treatment of tuberculosis and various types of cancer.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c24-19(14-25-13-15-6-2-1-3-7-15)21-17-9-5-4-8-16(17)18-12-23-10-11-26-20(23)22-18/h1-12H,13-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQRIYOMPUTUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.